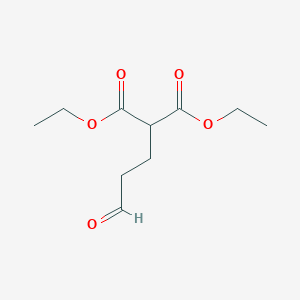
Diethyl (3-oxopropyl)malonate
概要
説明
Diethyl (3-oxopropyl)malonate is a compound with the molecular formula C10H16O5 . It is also known by other names such as 1,3-Diethyl 2-(3-oxopropyl)propanedioate and Propanedioic acid, 2-(3-oxopropyl)-, 1,3-diethyl ester .
Synthesis Analysis
The synthesis of diethyl malonate has been studied extensively. One method involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile. This intermediate is then treated with ethanol in the presence of an acid catalyst . Another method involves the catalytic activity of expandable graphite (EG), which was prepared with natural flake graphite, potassium permanganate, and sulfuric acid .Molecular Structure Analysis
The molecular structure of Diethyl (3-oxopropyl)malonate is represented by the SMILES notationCCOC(=O)C(CCC=O)C(=O)OCC and the InChI notation InChI=1S/C10H16O5/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3 . Chemical Reactions Analysis
Diethyl malonate, a 1,3-dicarbonyl compound, has relatively acidic α-hydrogens (pKa = 12.6) and can be transformed to its enolate using sodium ethoxide as a base . The carbanion formed can undergo nucleophilic substitution on the alkyl halide, to give the alkylated compound .科学的研究の応用
Material Science
Diethyl 2-(3-oxopropyl)malonate has been used in the growth and characterization of crystalline specimens for various applications. The single crystals of this compound were grown successfully and efficiently by the standard slow evaporation method . These crystals have potential applications in dielectric and electronic filters, thermal, optical, and mechanical applications .
Biomedical Applications
The compound has been tested for its potential biomedical applications. It has been found that the compound shows promising results in molecular docking tests for diabetes mellitus, a commonly occurring disease associated with lifestyle and feeding behavior . The binding affinity values for the standard inhibitor A74DME and investigational compound D23DYM were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively . This suggests that the compound may have potential as a therapeutic agent in the treatment of diabetes.
Photonics
In the field of photonics, nonlinear optical materials play a significant role in data storage, laser technology, and optical communication . Diethyl 2-(3-oxopropyl)malonate, being an organic material, exhibits a pronounced electro-optic effect, making it a potential candidate for high-frequency conversion material .
Catalysis
In the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite (EG) was investigated . Diethyl 2-(3-oxopropyl)malonate can be synthesized using this method, which is simple, rapid, and eco-friendly .
Mass Spectrometry
Addition of Grignard derivatives to diethyl ethoxymethylene malonate generates 2-substituted diethyl malonate derivatives . This compound can be used in the study of mass spectral data for these derivatives .
Synthesis of Carboxylic Acids and Their Derivatives
Diethyl 2-(3-oxopropyl)malonate shows important uses in the synthesis of carboxylic acids and their derivatives due to its active methylene group . As a raw material and intermediate, diethyl malonate and its derivatives have been widely used in the preparation of polyester, coating, pharmacy, and as an additive of cosmetics .
Safety And Hazards
将来の方向性
The synthesis of diethyl malonate and its derivatives has significant implications in various fields, including the preparation of polyester, coating, pharmacy, and as an additive of cosmetics . Future research may focus on improving the efficiency and environmental friendliness of the synthesis process .
特性
IUPAC Name |
diethyl 2-(3-oxopropyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQNJWQEVPVFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC=O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173166 | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (3-oxopropyl)malonate | |
CAS RN |
19515-61-8 | |
| Record name | 1,3-Diethyl 2-(3-oxopropyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19515-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019515618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40173166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (3-oxopropyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHYL (3-OXOPROPYL)MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5K5KVC8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)
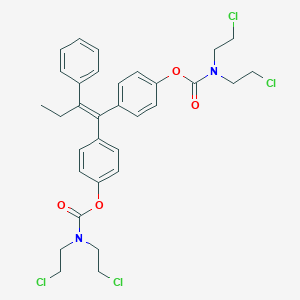
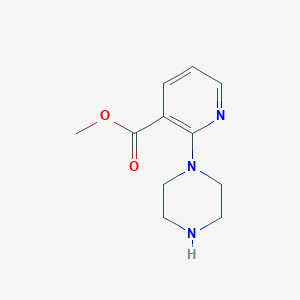
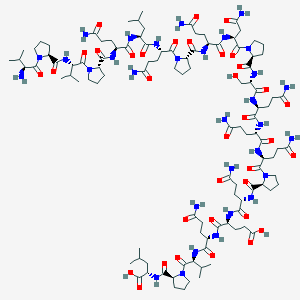

![4-[(trimethylsilyl)methyl]Phenol](/img/structure/B28652.png)
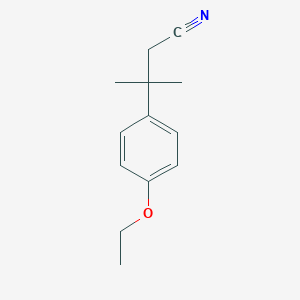

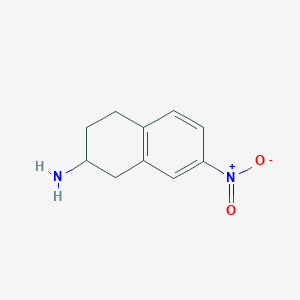
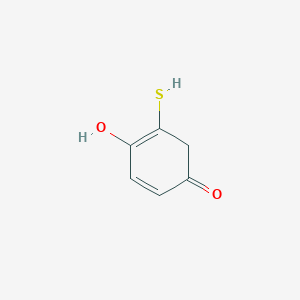

![Diacetic acid 4-[2-(quinolin-2-yl)vinyl]-1,3-phenylene ester](/img/structure/B28665.png)

![4-[(Dimethylamino)methyl]-3-ethoxythiophene-2-carbaldehyde](/img/structure/B28668.png)